2-Chloro-1,3,2-dithiastibolane 2-Chloro-1,3,2-dithiastibolane
Brand Name: Vulcanchem
CAS No.: 3741-30-8
VCID: VC16040618
InChI: InChI=1S/C2H6S2.ClH.Sb/c3-1-2-4;;/h3-4H,1-2H2;1H;/q;;+3/p-3
SMILES:
Molecular Formula: C2H4ClS2Sb
Molecular Weight: 249.4 g/mol

2-Chloro-1,3,2-dithiastibolane

CAS No.: 3741-30-8

Cat. No.: VC16040618

Molecular Formula: C2H4ClS2Sb

Molecular Weight: 249.4 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1,3,2-dithiastibolane - 3741-30-8

Specification

CAS No. 3741-30-8
Molecular Formula C2H4ClS2Sb
Molecular Weight 249.4 g/mol
IUPAC Name 2-chloro-1,3,2-dithiastibolane
Standard InChI InChI=1S/C2H6S2.ClH.Sb/c3-1-2-4;;/h3-4H,1-2H2;1H;/q;;+3/p-3
Standard InChI Key QJAJJTVTMVIPPB-UHFFFAOYSA-K
Canonical SMILES C1CS[Sb](S1)Cl

Introduction

Synthesis and Manufacturing

Skeletal Substitution Reaction

The most well-documented synthetic route for 2-chloro-1,3,2-dithiastibolane involves a skeletal substitution reaction between 2-chloro-1,3,2-dithiaphospholane and antimony trifluoride (SbF3\text{SbF}_3) . Contrary to initial expectations of a halogen exchange, this reaction replaces the phosphorus atom in the dithiaphospholane ring with antimony, forming the dithiastibolane framework. The procedure entails dissolving SbF3\text{SbF}_3 (1.13 g, 6.3 mmol) in tetrahydrofuran (THF, 50 mL) and adding 2-chloro-1,3,2-dithiaphospholane (1 g, 6.3 mmol) under stirring at room temperature. After five hours, the mixture is evaporated to dryness, and the residue is washed with hexane to yield a light-brown solid. Extraction with THF produces the target compound as a white solid with a yield of 48% .

Optimization of Reaction Conditions

Lowering the reaction temperature to 5C-5^\circ \text{C} to 25C-25^\circ \text{C} improves the yield to 62%, highlighting the sensitivity of the substitution process to thermal conditions . The use of THF as a solvent facilitates the dissolution of antimony trifluoride and stabilizes reactive intermediates.

Table 1: Synthetic Conditions and Yields

Temperature (°C)SolventReaction Time (h)Yield (%)
25THF548
-5 to -25THF562

Structural and Spectroscopic Characterization

Molecular Geometry

The molecular structure of 2-chloro-1,3,2-dithiastibolane features a five-membered ring with antimony at the 2-position, bonded to two sulfur atoms and one chlorine atom . The canonical SMILES representation (Cl[Sb]1SCCS1\text{Cl}[Sb]1SCCS1) confirms the cyclic arrangement, while the InChIKey (QJAJJTVTMVIPPB-UHFFFAOYSA-K\text{QJAJJTVTMVIPPB-UHFFFAOYSA-K}) provides a unique identifier for its stereochemical configuration . Density functional theory (DFT) calculations suggest a puckered ring conformation, minimizing steric strain between the sulfur and antimony centers.

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry analyses provide critical insights into the compound’s electronic environment:

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3 ): A singlet at δ=3.77ppm\delta = 3.77 \, \text{ppm} corresponds to the methylene (CH2\text{CH}_2) protons adjacent to sulfur atoms .

  • 13C^{13}\text{C} NMR (101 MHz, CDCl3_3 ): A resonance at δ=43.1ppm\delta = 43.1 \, \text{ppm} confirms the CH2\text{CH}_2 carbons .

  • Mass Spectrometry (EI, 70 eV): Prominent peaks include m/z=250[M]+m/z = 250 \, [\text{M}]^+, 221[SbS2Cl]+221 \, [\text{SbS}_2\text{Cl}]^+, and 185[SbS2]+185 \, [\text{SbS}_2]^+, consistent with fragmentation patterns of the antimony-sulfur framework .

Chemical Properties and Reactivity

Physical Properties

2-Chloro-1,3,2-dithiastibolane exhibits a density of 2.57g/cm32.57 \, \text{g/cm}^3, reflecting the high atomic mass of antimony . The compound is sparingly soluble in nonpolar solvents like hexane but dissolves readily in THF and dichloromethane.

Table 2: Physical Properties

PropertyValue
Molecular Weight249.40 g/mol
Density2.57 g/cm³
Solubility (THF)High
Solubility (Hexane)Low

Reactivity with Nucleophiles

The chlorine atom at the antimony center serves as a reactive site for nucleophilic substitution. For example, treatment with sodium dithiophosphate (NaS2P(OR)2\text{NaS}_2\text{P(OR)}_2) replaces chlorine with dithiophosphate groups, forming derivatives with potential applications in catalysis.

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